4-Chloro-N-(2-fluorobenzyl)-2-methylaniline
Description
4-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS: 1036628-11-1) is a halogenated aromatic amine with the molecular formula C₁₄H₁₂ClFN and a molar mass of 255.7 g/mol. Its structure consists of a 2-methylaniline backbone substituted with a chlorine atom at the 4-position and an N-linked 2-fluorobenzyl group. The compound’s electronic properties are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, which may modulate its reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFEGNVWVMSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207814 | |
| Record name | N-(4-Chloro-2-methylphenyl)-2-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036554-71-8 | |
| Record name | N-(4-Chloro-2-methylphenyl)-2-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036554-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-methylphenyl)-2-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-(2-fluorobenzyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Fluorobenzyl-Aniline Derivatives
The following table compares 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline with key analogs, highlighting substituent positions, molecular properties, and reported activities:
Key Observations:
- Substituent Position : The position of chlorine (e.g., 4-Cl vs. 5-Cl) and fluorine (2-F vs. 3-F/4-F) significantly impacts electronic distribution and steric interactions. For instance, 4-chloro substitution in the target compound may enhance electrophilic reactivity compared to 5-chloro analogs .
- Biological Activity : The 2-fluorobenzyl group is a common motif in psychoactive compounds (e.g., 25C-NBF HCl), where it contributes to receptor binding through hydrophobic and dipole interactions .
Metabolic and Toxicological Profiles
- Metabolic Activation: demonstrates that 4-chloro-2-methylaniline (a structural fragment of the target compound) undergoes hepatic metabolism to form reactive intermediates like 5-chloro-2-hydroxylaminotoluene, which binds irreversibly to DNA and proteins in rats.
- Toxicity: While the parent compound 4-chloro-2-methylaniline is carcinogenic, fluorinated derivatives like the target compound may exhibit modified toxicity profiles due to decreased bioavailability of reactive metabolites .
Analytical Differentiation
- Mass Spectrometry: Compounds with the N-(2-fluorobenzyl) group produce a characteristic fragment ion at m/z = 109.0448 (C₇H₆F⁺), distinguishing them from analogs with methoxybenzyl or non-fluorinated substituents .
- Synthetic Accessibility : The target compound and its analogs (e.g., 4-chloro-N-(4-fluorobenzyl)-2-methylaniline ) are commercially available with high purity (≥95%), suggesting established synthetic routes, possibly via Buchwald-Hartwig amination or reductive amination .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Chlorine and fluorine atoms enhance the compound’s stability and influence its interaction with biological targets (e.g., enzymes, receptors) by modulating electron density .
Biological Activity
4-Chloro-N-(2-fluorobenzyl)-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline is , with a molecular weight of approximately 201.64 g/mol. Its structure includes a chloro group, a fluorobenzyl moiety, and a methylaniline group, which may contribute to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.64 g/mol |
| IUPAC Name | 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Neurochemical Profiling : A study involving structurally related compounds demonstrated their ability to upregulate neurosteroids and neurotransmitters while downregulating stress-related hormones in animal models of epilepsy. This biphasic effect indicates potential therapeutic benefits for neurological disorders .
- Anticancer Activity : Some derivatives of anilines have been evaluated for their anticancer properties, exhibiting cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of 4-Chloro-N-(2-fluorobenzyl)-2-methylaniline may be attributed to several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors could enhance synaptic transmission or provide neuroprotection.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative damage in cells.
- Gene Expression Alteration : It may influence the expression of genes involved in inflammation and cell survival pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
